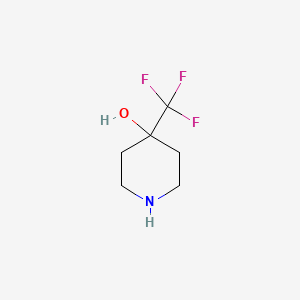

4-(Trifluoromethyl)piperidin-4-ol

Overview

Description

4-(Trifluoromethyl)piperidin-4-ol (CAS: 373603-69-1) is a piperidine derivative with a hydroxyl group and a trifluoromethyl (-CF₃) substituent at the 4-position of the ring. Its molecular formula is C₆H₁₀F₃NO (MW: 169.14 g/mol), and it exhibits a predicted boiling point of 175.1±35.0 °C and density of 1.291±0.06 g/cm³ . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in medicinal chemistry for targeting enzymes and receptors .

Preparation Methods

The synthesis of 4-(Trifluoromethyl)piperidin-4-ol typically involves the reaction of piperidine with fluoraldehyde to produce 4-(trifluoromethyl)piperidine aldehyde, which is then reduced to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(Trifluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. Its unique trifluoromethyl group enhances bioavailability and metabolic stability, making it an attractive candidate for drug design.

Key Findings:

- Drug Design: The trifluoromethyl moiety improves pharmacokinetic properties, leading to increased efficacy in therapeutic applications .

- Neuropharmacology: Research indicates that derivatives of this compound can modulate neurotransmitter systems, providing insights into potential treatments for conditions such as depression and anxiety .

Neuroscience Research

In neuroscience research, 4-(trifluoromethyl)piperidin-4-ol is utilized to explore its effects on neurotransmitter systems. This exploration aids in understanding brain function and the potential treatment of mental health conditions.

Case Studies:

- A study demonstrated that compounds derived from this compound exhibited significant activity in modulating serotonin receptors, which are crucial for mood regulation .

- Another investigation highlighted its role in enhancing cognitive function through modulation of glutamate receptors, suggesting therapeutic potential for cognitive disorders .

Analytical Chemistry

The compound is employed in analytical chemistry for developing methods to detect and quantify related compounds in biological samples. Its distinct chemical properties allow for precise measurement in complex matrices.

Applications:

- Used as a reference standard in high-performance liquid chromatography (HPLC) methods to ensure accurate quantification of similar compounds .

- Facilitates the development of novel analytical techniques that improve detection limits and specificity for biological assays .

Material Science

In material science, this compound is investigated for its potential in creating advanced materials with specific functionalities.

Innovations:

- Researchers are exploring its use in the development of sensors capable of detecting environmental pollutants due to its unique chemical properties .

- The compound's stability under various conditions makes it suitable for applications in drug delivery systems, enhancing the efficacy of therapeutic agents .

Data Summary Table

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of drugs for neurological disorders | Improved bioavailability and efficacy |

| Neuroscience Research | Modulation of neurotransmitter systems | Insights into treatments for mental health |

| Analytical Chemistry | Reference standard in HPLC | Enhanced detection and quantification |

| Material Science | Development of sensors and drug delivery systems | Stability and functionality |

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by modulating enzyme activity or receptor binding, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

PIPD1 (GSK1985270A)

- Structure : 4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol.

- Activity : Inhibits Mycobacterium tuberculosis by targeting MmpL3, a transporter critical for mycolic acid biosynthesis. PIPD1 demonstrates potent in vitro activity (IC₅₀ < 1 µM) .

- Comparison : The addition of a 4-chloro-3-CF₃-phenyl and 2-methylbenzyl group enhances specificity for mycobacterial targets compared to the parent compound .

1-(4-(Trifluoromethyl)phenyl)piperidin-4-ol (Compound 5)

- Synthesis : Synthesized via nickel-catalyzed cross-coupling of 4-bromobenzotrifluoride and 4-hydroxypiperidine (84% yield) .

- Application : Used in photochemical cross-coupling studies. The aromatic trifluoromethylphenyl substituent improves electrophilicity for catalytic reactions .

4-Aminomethyl-1-(2-phenylethyl)-piperidin-4-ol

- Structure: Features an aminomethyl and 2-phenylethyl group.

- Synthesis : Achieved via reductive amination with 94.75% purity .

Pharmacological Derivatives

1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-ol Fumarate

- Structure: Incorporates a 2-amino-1-phenylethyl side chain.

- Application : Acts as a high-affinity dopamine D2 receptor antagonist (Ki < 10 nM) with selectivity over D3 receptors. The phenyl group and basic amine enhance receptor interactions .

1-(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)piperidin-4-ol HCl

- Structure : Combines a dihydroindenyl group with the CF₃-piperidin-4-ol core.

- Use : Investigated as a pharmaceutical intermediate for CNS disorders. The rigid indenyl group likely improves blood-brain barrier penetration .

Key Research Findings

Trifluoromethyl Role : The -CF₃ group in 4-(Trifluoromethyl)piperidin-4-ol and its analogs enhances metabolic stability and target binding. For example, PIPD1’s -CF₃ group is critical for disrupting mycolic acid transport in mycobacteria .

Synthetic Flexibility : Derivatives like 1-(4-CF₃-Ph)piperidin-4-ol are synthesized efficiently via cross-coupling (84% yield), demonstrating the scaffold’s adaptability for diverse applications .

Pharmacological Selectivity: Modifications such as aromatic rings (e.g., 4-iodophenyl in D2 antagonists) or basic amines (e.g., aminomethyl groups) significantly alter receptor affinity and selectivity .

Biological Activity

4-(Trifluoromethyl)piperidin-4-ol (4-TFPH) is a piperidine derivative characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H11ClF3NO

- Molar Mass : 206 g/mol

- Physical Appearance : White crystalline solid

- Solubility : Low solubility in water; soluble in organic solvents like ethanol.

The trifluoromethyl group enhances the lipophilicity of 4-TFPH, allowing it to penetrate cell membranes effectively. This property is crucial for its interaction with various biological targets, including G protein-coupled receptors (GPCRs), which are pivotal in regulating glucose metabolism and insulin release. Specifically, 4-TFPH has been studied for its binding affinity to GPR119, a receptor implicated in metabolic regulation .

1. Metabolic Disorders

Research indicates that 4-TFPH and its derivatives exhibit significant potential in managing metabolic disorders:

- GPR119 Activation : Studies have shown that compounds like 4-TFPH can activate GPR119, leading to increased insulin secretion and improved glucose tolerance in preclinical models.

- Type 2 Diabetes Treatment : Due to its effects on glucose metabolism, 4-TFPH is being explored as a candidate for drug development aimed at treating type 2 diabetes.

2. Antimicrobial and Anticancer Properties

Beyond metabolic regulation, 4-TFPH has also been investigated for its antimicrobial and anticancer activities:

- Antimicrobial Activity : Some studies suggest that piperidine derivatives may possess antimicrobial properties, although specific data on 4-TFPH's efficacy in this area is limited.

- Anticancer Potential : Ongoing research is exploring the potential of trifluoromethylated piperidines in cancer therapy, focusing on their ability to modulate cellular pathways involved in tumor growth.

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| GPR119 Activation | Enhances insulin secretion and glucose tolerance | |

| Potential for Type 2 Diabetes | Investigated as a therapeutic agent for managing metabolic disorders | |

| Antimicrobial Properties | Studied for possible antimicrobial effects | |

| Anticancer Research | Explored for effects on tumor growth modulation |

Notable Research

In a study investigating the effects of GPR119 agonists, it was found that compounds similar to 4-TFPH significantly reduced serum RBP4 levels in mice, indicating a potential mechanism for improving insulin sensitivity and reducing obesity-related complications . Furthermore, another research highlighted the structural modifications of piperidine derivatives that could enhance their biological activity against cancer cells .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-(trifluoromethyl)piperidin-4-ol and its derivatives in academic settings?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, piperidin-4-ol derivatives with trifluoromethyl groups can be synthesized via cyclization of appropriate precursors using trifluoromethylation agents like CF₃I or CF₃SO₂Na under controlled conditions. Purification often employs column chromatography with silica gel and polar solvents (e.g., methanol/ethyl acetate). Yield optimization requires precise temperature control (e.g., 70–80°C) and inert atmospheres to prevent side reactions .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 137–139°C) with literature data to assess purity .

- Spectroscopy : Use ¹H/¹³C NMR to confirm the trifluoromethyl group (δ ~120–125 ppm for ¹⁹F coupling) and hydroxyl proton (δ ~1.5–2.5 ppm). IR spectroscopy verifies the C-F stretch (~1100–1200 cm⁻¹) and O-H absorption (~3200–3600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₆H₁₀F₃NO: 193.07 g/mol) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Methodological Answer : The compound exhibits good solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and alcohols (methanol, ethanol). For reactions requiring non-polar media, dichloromethane or tetrahydrofuran (THF) are suitable. Solubility testing should precede kinetic or thermodynamic studies to avoid precipitation .

Q. What is the role of the trifluoromethyl group in modulating the compound’s physicochemical properties?

- Methodological Answer : The -CF₃ group enhances lipophilicity (logP ~1.5–2.0), improving membrane permeability. Its electron-withdrawing nature stabilizes adjacent functional groups (e.g., hydroxyl), influencing reactivity in nucleophilic substitutions or hydrogen-bonding interactions. Computational studies (e.g., DFT) can quantify these effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound derivatives as enzyme inhibitors?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the piperidine nitrogen or hydroxyl position (e.g., aryl sulfonamides, alkyl chains) to probe steric/electronic effects .

- Biological Assays : Measure IC₅₀ values against target enzymes (e.g., phosphatases, kinases) using fluorescence-based assays. Compare with control compounds lacking the -CF₃ group to isolate its contribution .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

- Methodological Answer :

- pH Stabilization : Buffer solutions (pH 6–8) minimize hydroxyl group protonation, reducing degradation.

- Antioxidants : Add 0.1% BHT or ascorbic acid to reaction mixtures to prevent oxidation of the piperidine ring .

Q. How can contradictions in spectral data for derivatives be resolved?

- Methodological Answer : For conflicting NMR signals (e.g., overlapping peaks), use 2D techniques (HSQC, HMBC) to assign proton-carbon correlations. Cross-validate with X-ray crystallography for unambiguous structural confirmation, as demonstrated for related pyridone analogs .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonds with -OH, hydrophobic contacts with -CF₃).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How does X-ray diffraction confirm the stereochemical configuration of derivatives?

- Methodological Answer : Single-crystal X-ray analysis resolves spatial arrangements of substituents. For example, in pyridin-2(1H)-ones, bond angles and torsion angles (e.g., C-C-F) validate the trifluoromethyl group’s orientation .

Q. What purification techniques isolate trace impurities from synthetic batches?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water gradients (5–95%) to separate byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) to remove unreacted starting materials .

Q. How are analytical methods validated for quantifying this compound in complex matrices?

- Methodological Answer :

Properties

IUPAC Name |

4-(trifluoromethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)1-3-10-4-2-5/h10-11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPLSJSIKGZOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299783 | |

| Record name | 4-(Trifluoromethyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373603-69-1 | |

| Record name | 4-(Trifluoromethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373603-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.